molecular formula C21H16F2N2OS2 B12277400 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12277400
M. Wt: 414.5 g/mol
InChI Key: PTNLWCDVVXZQEB-UHFFFAOYSA-N
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Description

2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the reaction of 3,4-difluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 2,5-dimethylphenylacetonitrile under basic conditions to form the thieno[3,2-d]pyrimidine core. The final step involves the oxidation of the thieno[3,2-d]pyrimidine intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both fluorine and sulfur atoms. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16F2N2OS2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methylsulfanyl]-3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H16F2N2OS2/c1-12-3-4-13(2)18(9-12)25-20(26)19-17(7-8-27-19)24-21(25)28-11-14-5-6-15(22)16(23)10-14/h3-10H,11H2,1-2H3

InChI Key

PTNLWCDVVXZQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=C(C=C4)F)F

Origin of Product

United States

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